(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one” is a thiophene-based compound . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene derivatives often proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .Scientific Research Applications
Catalysis and Asymmetric Synthesis
Thiazolone derivatives, including the compound , are known for their roles in catalysis and asymmetric synthesis. They serve as valuable ligands that facilitate various chemical reactions due to their multiple reactive sites, making them excellent substrates for molecular syntheses .
Biological Activities
These compounds have been found to possess significant biological activities, which makes them interesting candidates for pharmaceutical research. They could potentially be used in the development of new medications or therapeutic agents .
Agriculture
In agriculture, thiazolone derivatives may be used to develop new pesticides or herbicides, contributing to crop protection and yield improvement .
Cosmetics
The unique properties of thiazolone derivatives could be leveraged in the cosmetics industry for the development of new skincare products or additives .
Light Harvesting and LEDs
Due to their electronic properties, these compounds are also applied in light harvesting systems and the mass manufacture of light-emitting diodes (LEDs), enhancing energy efficiency and performance .
6. Molecular Switches and Nonlinear Optical Materials Thiazolone derivatives can function as molecular switches and are used in nonlinear optical materials due to their ability to change properties in response to external stimuli .
Future Directions
Thiophene-based compounds have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new thiophene moieties with wider therapeutic activity is a topic of interest .
properties
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-phenyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS2/c1-10-7-8-18-12(10)9-13-14(17)16-15(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b13-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWHCIZQPCWFS-LCYFTJDESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((3-methylthiophen-2-yl)methylene)-2-phenylthiazol-4(5H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.